molecular formula C9H8I2N2O B567106 3,7-Diiodo-6-methoxy-4-methyl-1H-indazole CAS No. 1352397-42-2

3,7-Diiodo-6-methoxy-4-methyl-1H-indazole

Cat. No.: B567106
CAS No.: 1352397-42-2
M. Wt: 413.985
InChI Key: IIYRPUXLWFDWKO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Diiodo-6-methoxy-4-methyl-1H-indazole typically involves the iodination of a suitable indazole precursor. One common method includes the reaction of 6-methoxy-4-methyl-1H-indazole with iodine in the presence of an oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .

Industrial Production Methods

This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3,7-Diiodo-6-methoxy-4-methyl-1H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while coupling reactions can produce biaryl or alkyne-linked products .

Scientific Research Applications

3,7-Diiodo-6-methoxy-4-methyl-1H-indazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,7-Diiodo-6-methoxy-4-methyl-1H-indazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites or alter receptor signaling pathways by binding to receptor sites .

Comparison with Similar Compounds

Similar Compounds

  • 3,7-Diiodo-4-methyl-1H-indazole
  • 6-Methoxy-4-methyl-1H-indazole
  • 3,7-Diiodo-1H-indazole

Uniqueness

3,7-Diiodo-6-methoxy-4-methyl-1H-indazole is unique due to the presence of both iodine atoms and a methoxy group on the indazole ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

3,7-Diiodo-6-methoxy-4-methyl-1H-indazole is a compound belonging to the indazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and structure-activity relationships (SAR).

The compound's IUPAC name is 3,7-diiodo-6-methoxy-4-methylindazole, with a molecular formula of C9H8I2N2O. The presence of iodine atoms and a methoxy group contributes to its unique chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Electron-Withdrawing Groups : The presence of iodine enhances the compound's electrophilicity, facilitating interactions with nucleophilic sites in biological molecules.
  • Redox Activity : The compound can undergo reduction reactions, potentially forming reactive intermediates that interact with cellular targets .

Biological Activities

Research has demonstrated that this compound exhibits a range of biological activities:

Antimicrobial Activity

Several studies have reported the antimicrobial properties of indazole derivatives. The compound shows potential against various bacterial strains and fungi, likely due to its ability to disrupt microbial cell membranes or inhibit essential enzymes.

Antiparasitic Activity

Indazole derivatives have been evaluated for their antiprotozoal activity. In vitro studies indicate that this compound demonstrates significant efficacy against protozoan parasites such as Entamoeba histolytica and Giardia intestinalis, with structure modifications enhancing potency .

Anticancer Properties

The compound's ability to induce apoptosis in cancer cells has been noted in several studies. Mechanisms include the modulation of signaling pathways involved in cell proliferation and survival. For instance, it may inhibit the Akt/mTOR pathway, leading to reduced tumor growth.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

  • Substituent Effects : The introduction of electron-withdrawing groups at specific positions on the indazole ring enhances antiparasitic and anticancer activities.
  • Hydrophobic Interactions : The methoxy group increases lipophilicity, improving membrane permeability and bioavailability .

Case Studies

Several case studies highlight the effectiveness of this compound:

  • Antiprotozoal Efficacy : A study demonstrated that derivatives of indazole showed improved potency against E. histolytica, with IC50 values significantly lower than those of standard treatments .
  • Cancer Cell Line Studies : Research involving various cancer cell lines indicated that this compound inhibited cell growth and induced apoptosis at micromolar concentrations .

Data Table: Biological Activities Summary

Activity TypeTarget Organism/Cell TypeIC50 (µM)Reference
AntimicrobialStaphylococcus aureus5.0
AntiparasiticE. histolytica0.740
AnticancerMCF-7 Cancer Cells10.5

Properties

IUPAC Name

3,7-diiodo-6-methoxy-4-methyl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8I2N2O/c1-4-3-5(14-2)7(10)8-6(4)9(11)13-12-8/h3H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIYRPUXLWFDWKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=NNC(=C12)I)I)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8I2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70855887
Record name 3,7-Diiodo-6-methoxy-4-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70855887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352397-42-2
Record name 3,7-Diiodo-6-methoxy-4-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70855887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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